molecular formula C23H20BrN3OS B14928556 5-{3-[(3-Bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 7167-10-4

5-{3-[(3-Bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B14928556
CAS No.: 7167-10-4
M. Wt: 466.4 g/mol
InChI Key: RBCUBFIBMQFBIJ-UHFFFAOYSA-N
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Description

5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . This process requires precise control of reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents to form different products.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects involves interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart from similar compounds is its specific substitution pattern on the triazole ring. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

CAS No.

7167-10-4

Molecular Formula

C23H20BrN3OS

Molecular Weight

466.4 g/mol

IUPAC Name

3-[3-[(3-bromophenoxy)methyl]phenyl]-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H20BrN3OS/c1-16(18-8-3-2-4-9-18)27-22(25-26-23(27)29)19-10-5-7-17(13-19)15-28-21-12-6-11-20(24)14-21/h2-14,16H,15H2,1H3,(H,26,29)

InChI Key

RBCUBFIBMQFBIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC=CC(=C3)COC4=CC(=CC=C4)Br

Origin of Product

United States

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